molecular formula C14H10BrNO B11770814 2-Bromo-10-methylacridin-9(10H)-one

2-Bromo-10-methylacridin-9(10H)-one

Cat. No.: B11770814
M. Wt: 288.14 g/mol
InChI Key: WECNQMJRZGFLPC-UHFFFAOYSA-N
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Description

2-Bromo-10-methylacridin-9(10H)-one is a brominated derivative of acridinone, a compound known for its diverse applications in organic synthesis and medicinal chemistry. The presence of a bromine atom and a methyl group on the acridinone scaffold can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-10-methylacridin-9(10H)-one typically involves the bromination of 10-methylacridin-9(10H)-one. This can be achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-10-methylacridin-9(10H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The acridinone core can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) in an organic solvent.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoacridinone derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-10-methylacridin-9(10H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    10-Methylacridin-9(10H)-one: The parent compound without the bromine atom.

    2-Chloro-10-methylacridin-9(10H)-one: A chlorinated analog with similar properties.

    2-Iodo-10-methylacridin-9(10H)-one: An iodinated analog with potentially different reactivity.

Uniqueness

2-Bromo-10-methylacridin-9(10H)-one is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity and membrane permeability of compounds, potentially improving their pharmacokinetic properties.

Properties

Molecular Formula

C14H10BrNO

Molecular Weight

288.14 g/mol

IUPAC Name

2-bromo-10-methylacridin-9-one

InChI

InChI=1S/C14H10BrNO/c1-16-12-5-3-2-4-10(12)14(17)11-8-9(15)6-7-13(11)16/h2-8H,1H3

InChI Key

WECNQMJRZGFLPC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C31

Origin of Product

United States

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